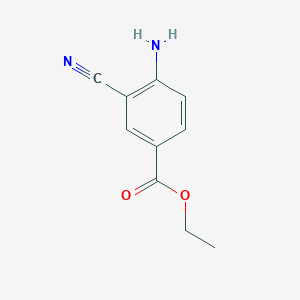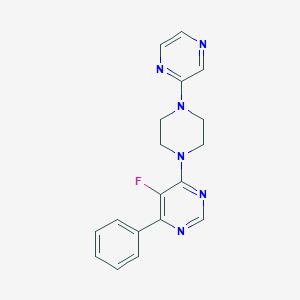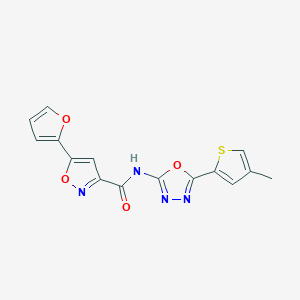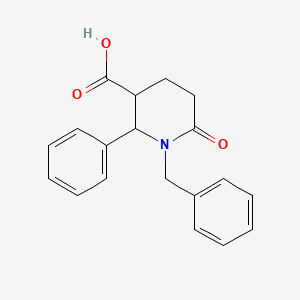
N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, also known as BIRB796, is a small molecule inhibitor that targets p38 mitogen-activated protein kinase (MAPK). This compound has gained significant attention in the scientific community due to its potential therapeutic applications for various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Inhibition of Carbonic Anhydrase Isoenzymes
A study by Supuran et al. (2013) discusses the synthesis and biochemical evaluation of aromatic sulfonamides, including compounds structurally related to "N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide", as inhibitors of carbonic anhydrase (CA) isoenzymes hCA I, II, IV, and XII. These compounds demonstrated nanomolar inhibitory activities, indicating their potential in developing treatments for disorders involving aberrant CA activity, such as glaucoma and cancer Supuran, Maresca, Gregáň, & Remko, 2013.
Cannabinoid Receptor Ligands
Research by Worm et al. (2009) identified sulfamoyl benzamides as a new series of cannabinoid receptor ligands. Modifications to the sulfonamide functionality led to the discovery of potent and selective CB2 agonists. These findings support the role of related compounds in modulating cannabinoid receptor activity, which could be beneficial in pain management and treating inflammatory diseases Worm, Weaver, Green, Saeui, Dulay, Barker, Cassel, Stabley, Dehaven, Labuda, Koblish, Brogdon, Smith, & Dolle, 2009.
Enzyme Inhibition for Neurodegenerative Diseases
A study by Fatima et al. (2013) on N-substituted benzene sulfonamide derivatives demonstrated significant antioxidant and enzyme inhibitory activities, particularly against acetylcholinesterase. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes that degrade neurotransmitters Fatima, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013.
Development of Azo Disperse Dyes
Rufchahi and Mohammadinia (2014) explored the synthesis of azo disperse dyes using a compound with a similar sulfonamide group, showing applications in the textile industry for producing colored fabrics with specific properties Rufchahi & Mohammadinia, 2014.
Activation of Soluble Guanylyl Cyclase
Schindler et al. (2006) investigated anthranilic acid derivatives, noting their role in activating soluble guanylyl cyclase (sGC), a key enzyme in cardiovascular signaling pathways. This highlights the therapeutic potential of related compounds in treating cardiovascular diseases Schindler, Strobel, Schönafinger, Linz, Löhn, Martorana, Rütten, Schindler, Busch, Sohn, Töpfer, Pistorius, Jannek, & Mülsch, 2006.
properties
IUPAC Name |
N-(2-cyanophenyl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-12-23(13-15(2)27-14)28(25,26)18-9-7-16(8-10-18)20(24)22-19-6-4-3-5-17(19)11-21/h3-10,14-15H,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZVYXWVGNZZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2431706.png)


![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde](/img/structure/B2431710.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2431712.png)



![2-(3-(Diethylamino)propyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431719.png)

![2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2431721.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2431723.png)

